molecular formula C14H16N2O B2534682 N-(2-Ethoxyphenyl)-4-methylpyridin-2-amine CAS No. 1260884-51-2

N-(2-Ethoxyphenyl)-4-methylpyridin-2-amine

Cat. No. B2534682
CAS RN: 1260884-51-2
M. Wt: 228.295
InChI Key: ZUBAALROHDBYHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Ethoxyphenyl)-4-methylpyridin-2-amine, also known as JNJ-40411813, is a novel and potent small molecule that has been the focus of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridine derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-(2-Ethoxyphenyl)-4-methylpyridin-2-amine is not fully understood. However, it has been suggested that this compound may act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes.
Biochemical and Physiological Effects
N-(2-Ethoxyphenyl)-4-methylpyridin-2-amine has been shown to have various biochemical and physiological effects in scientific research studies. One such study found that this compound was able to reduce oxidative stress and inflammation in mice models of Alzheimer's disease. Another study found that N-(2-Ethoxyphenyl)-4-methylpyridin-2-amine was able to improve glucose metabolism in obese mice.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-Ethoxyphenyl)-4-methylpyridin-2-amine in lab experiments is its potency and selectivity. This compound has been shown to have a high affinity for the NMDA receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(2-Ethoxyphenyl)-4-methylpyridin-2-amine. One such direction is the investigation of its potential therapeutic applications in other neurological disorders, such as Parkinson's disease and schizophrenia. Another direction is the development of new analogs of this compound with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, N-(2-Ethoxyphenyl)-4-methylpyridin-2-amine is a novel and potent small molecule that has been the focus of scientific research due to its potential therapeutic applications. Its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper.

Synthesis Methods

The synthesis of N-(2-Ethoxyphenyl)-4-methylpyridin-2-amine has been reported in various scientific studies. One such method involves the reaction of 2-bromo-4-methylpyridine with 2-ethoxyaniline in the presence of a palladium catalyst and triethylamine. Another method involves the reaction of 2-chloro-4-methylpyridine with 2-ethoxyaniline in the presence of a copper catalyst and potassium carbonate.

Scientific Research Applications

N-(2-Ethoxyphenyl)-4-methylpyridin-2-amine has been studied for its potential therapeutic applications in various scientific research studies. One such study investigated the use of this compound as a potential treatment for Alzheimer's disease. The study found that N-(2-Ethoxyphenyl)-4-methylpyridin-2-amine was able to improve cognitive function in mice models of Alzheimer's disease.

properties

IUPAC Name

N-(2-ethoxyphenyl)-4-methylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-3-17-13-7-5-4-6-12(13)16-14-10-11(2)8-9-15-14/h4-10H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBAALROHDBYHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC2=NC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 91757058

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.